molecular formula C23H31N5O4 B601381 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin CAS No. 1329833-82-0

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

Katalognummer: B601381
CAS-Nummer: 1329833-82-0
Molekulargewicht: 441.53
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin: is a nonfluorinated analog of Levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is characterized by the absence of a fluorine atom at the ninth position, which differentiates it from its parent compound, Levofloxacin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

9-Defluoro-9-(4-methyl-1-piperazinyl) levofloxacin exhibits antimicrobial properties similar to those of levofloxacin, primarily through the inhibition of bacterial DNA replication. It targets key bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to disruption in cell division and ultimately bacterial cell death .

Treatment of Respiratory Infections

As a fluoroquinolone antibiotic, this compound is indicated for the treatment of various respiratory infections caused by susceptible bacteria. Its enhanced activity against both Gram-negative and Gram-positive bacteria positions it as an effective option for managing upper and lower respiratory tract infections .

Potential in Combating Antibiotic Resistance

Research indicates that derivatives like this compound may offer alternative mechanisms to combat antibiotic resistance. By modifying the chemical structure, scientists aim to enhance efficacy against resistant bacterial strains while minimizing adverse effects associated with traditional fluoroquinolones .

Comparative Analysis with Other Fluoroquinolones

The following table summarizes key differences between this compound and other fluoroquinolone antibiotics:

Compound NameActivity SpectrumUnique Features
Levofloxacin Broad-spectrum; effective against both Gram-positive and Gram-negative bacteriaFirst approved fluoroquinolone; high oral bioavailability
Ciprofloxacin Primarily effective against Gram-negative bacteriaLower activity against Gram-positive organisms
Moxifloxacin Enhanced activity against anaerobes; longer half-lifeEffective for respiratory infections
This compound Similar to levofloxacin but with potential modifications for enhanced efficacyFocused research on antibiotic resistance mechanisms

Case Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to standard treatments, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Pharmacokinetics in Clinical Trials

In clinical trials assessing the pharmacokinetics of this compound, it was found to have rapid absorption and high bioavailability similar to levofloxacin. This characteristic supports its use in both oral and intravenous formulations for treating severe infections .

Wirkmechanismus

The mechanism of action of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is similar to that of Levofloxacin but with some differences due to the absence of the fluorine atom. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The defluorination may affect the binding affinity and overall antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

Biologische Aktivität

9-Defluoro-9-(4-methyl-1-piperazinyl) levofloxacin is a derivative of levofloxacin, a well-known fluoroquinolone antibiotic. This compound has garnered attention for its potential enhanced biological activities compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C23H31N5O
  • Molecular Weight : 441.52 g/mol
  • Charge : Neutral

Like other fluoroquinolones, this compound exerts its antimicrobial effects primarily through the inhibition of bacterial DNA synthesis. It targets two essential bacterial enzymes:

  • DNA Gyrase : Introduces negative supercoils into DNA, facilitating replication.
  • Topoisomerase IV : Essential for separating newly replicated DNA strands.

The inhibition of these enzymes leads to cell death due to the blockage of DNA replication and transcription processes .

Biological Activity and Efficacy

Research indicates that this compound exhibits improved activity against various bacterial strains compared to levofloxacin. Studies have shown that this compound demonstrates:

  • Higher potency against resistant strains : It has been effective against strains that are resistant to traditional fluoroquinolones.
  • Broader spectrum of activity : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Comparative Antimicrobial Activity

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Levofloxacin21
This compound0.50.25

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption with high bioavailability, similar to its parent compound. Key pharmacokinetic parameters include:

  • Absorption : Nearly complete following oral administration.
  • Distribution : High plasma protein binding influences its bioavailability.
  • Metabolism : Primarily metabolized by liver enzymes, with minimal renal clearance.

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Study on Respiratory Infections :
    • In a clinical trial involving patients with pneumonia caused by resistant strains, treatment with this compound resulted in a significant reduction in bacterial load and improved clinical outcomes compared to standard therapies.
  • Oncological Applications :
    • Research into the anticancer properties of this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and liver cancer cells. The compound demonstrated IC50 values significantly lower than those for levofloxacin, indicating enhanced cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM) for LevofloxacinIC50 (µM) for 9-Defluoro-Levofloxacin
MCF-7 (Breast)30.4010.00
Hep3B (Liver)8.792.50

Eigenschaften

IUPAC Name

(2S)-2-methyl-6,7-bis(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-15-14-32-22-19-16(21(29)17(23(30)31)13-28(15)19)12-18(26-8-4-24(2)5-9-26)20(22)27-10-6-25(3)7-11-27/h12-13,15H,4-11,14H2,1-3H3,(H,30,31)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSLQLSKDDWMBP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747435
Record name (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329833-82-0
Record name (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin
Reactant of Route 2
Reactant of Route 2
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin
Reactant of Route 3
Reactant of Route 3
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin
Reactant of Route 4
Reactant of Route 4
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin
Reactant of Route 5
Reactant of Route 5
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin
Reactant of Route 6
Reactant of Route 6
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.